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molecular formula C7H10N2O3 B8706051 N-Methoxy-N,4-dimethyl-5-oxazolecarboxamide

N-Methoxy-N,4-dimethyl-5-oxazolecarboxamide

Cat. No. B8706051
M. Wt: 170.17 g/mol
InChI Key: PNTRKGWJWHTFAU-UHFFFAOYSA-N
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Patent
US08981111B2

Procedure details

To a mixture of lithium chloride (0.77 g, 18.2 mmol) and copper(I) iodide (0.087 g, 0.45 mmol) was added diethylether (30 ml). After stirring for 5 minutes a solution of N-methoxy-N,4-dimethyl-1,3-oxazole-5-carboxamide (2.58 g, 15.16 mmol) in diethylether (30 ml) was added followed by the slow addition of phenylmagnesium bromide (4.12 g, 22.74 mmol). After stirring for 20 hours at room temperature 1N HCl (20 mL) and water (30 mL) were added. The mixture was extracted with dichloromethane, the organic layer was washed with water, dried over MgSO4, filtered and concentrated in vacuo. Purification of the crude material on silica gel afforded (4-methyl-1,3-oxazol-5-yl)(phenyl)methanone (1.08 g, 30%)
Quantity
0.77 g
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
0.087 g
Type
catalyst
Reaction Step One
Quantity
2.58 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
4.12 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].[Li+].CON(C)[C:6]([C:8]1[O:12][CH:11]=[N:10][C:9]=1[CH3:13])=[O:7].[C:15]1([Mg]Br)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.Cl>C(OCC)C.[Cu]I.O>[CH3:13][C:9]1[N:10]=[CH:11][O:12][C:8]=1[C:6]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:7] |f:0.1|

Inputs

Step One
Name
Quantity
0.77 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
copper(I) iodide
Quantity
0.087 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
2.58 g
Type
reactant
Smiles
CON(C(=O)C1=C(N=CO1)C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
4.12 g
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane
WASH
Type
WASH
Details
the organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the crude material on silica gel

Outcomes

Product
Name
Type
product
Smiles
CC=1N=COC1C(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 38.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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